1-(Benzyloxy)-3-isocyanobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Organic compounds like “1-(Benzyloxy)-3-isocyanobenzene” typically consist of carbon atoms covalently bonded to hydrogen atoms, with various functional groups attached . The benzyloxy group (C6H5CH2O-) and the isocyanobenzene group are both common in organic chemistry .
Synthesis Analysis
The synthesis of such compounds often involves reactions like nucleophilic substitution or addition, where a nucleophile (a species rich in electrons) reacts with an electrophile (a species deficient in electrons) .Molecular Structure Analysis
The molecular structure of organic compounds is typically analyzed using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
Organic compounds can undergo a variety of chemical reactions, including oxidation-reduction, addition, elimination, and substitution reactions . The exact reactions “this compound” can undergo would depend on its specific structure.Physical and Chemical Properties Analysis
Physical properties of organic compounds can include melting point, boiling point, solubility, and density . Chemical properties might involve reactivity with other substances, stability, and flammability .Scientific Research Applications
Quantum Interference and Electron Transfer
1-(Benzyloxy)-3-isocyanobenzene and its derivatives have been studied for their role in quantum interference and intramolecular electron transfer. Research has revealed that the topological effects of certain isomers, including this compound, significantly influence electron transfer mechanisms, potentially contributing to advancements in molecular electronics (Patoux et al., 1997).
Chemical Synthesis and Organic Material Applications
The compound has been recognized as an important intermediate in organic synthesis, particularly due to the protective groups that can be introduced and later removed, allowing the introduction of various functional groups. This property makes it highly valuable in the pharmaceutical industry, pesticide preparation, and the creation of organic materials (H. We, 2015).
Epoxide Ring Opening and Enantioselective Synthesis
This compound derivatives have been employed in the enantioselective synthesis of complex organic compounds. For instance, they have been used in hydrolytic kinetic resolution and intramolecular epoxide ring opening protocols, leading to the synthesis of enantiomerically enriched dihydrobenzofurans, showcasing the compound's potential in creating complex, chiral molecules (Umadevi Bhoga, 2005).
Catalysis in Asymmetric Michael Reaction
Complexes involving derivatives of this compound have been utilized as catalysts in asymmetric Michael reactions. This application underscores the compound's role in facilitating chemical reactions, particularly in synthesizing compounds with high enantioselectivity (Mark A. Stark et al., 2000).
Photocyclization and Organic Solvent Solubility
This compound derivatives have been used in photocyclization processes. This application is particularly important in improving the solubility of certain compounds in organic solvents, which is crucial for various chemical reactions and processes (Takuya Toyoshima et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-isocyano-3-phenylmethoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c1-15-13-8-5-9-14(10-13)16-11-12-6-3-2-4-7-12/h2-10H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEOLHGTUGWHEMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=CC(=CC=C1)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.